![molecular formula C8H15NOS B14713119 N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine CAS No. 10533-73-0](/img/structure/B14713119.png)
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a methylsulfanyl group, along with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine typically involves the reaction of 2-methyl-2-(methylsulfanyl)cyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylhydroxylamine: Similar in structure but lacks the cyclohexylidene ring and methylsulfanyl group.
Cyclohexanone oxime: Contains a cyclohexylidene ring but lacks the methyl and methylsulfanyl substitutions.
Methanesulfonamide: Contains a methylsulfanyl group but lacks the cyclohexylidene ring and hydroxylamine group.
Uniqueness
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is unique due to the combination of its functional groups and ring structure, which confer distinct reactivity and potential applications. The presence of both the hydroxylamine and methylsulfanyl groups allows for diverse chemical interactions and modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
10533-73-0 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-(2-methyl-2-methylsulfanylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NOS/c1-8(11-2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3 |
InChI Key |
CPFYYKRZWPYOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=NO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


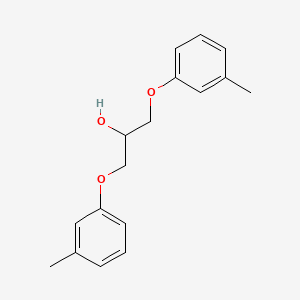

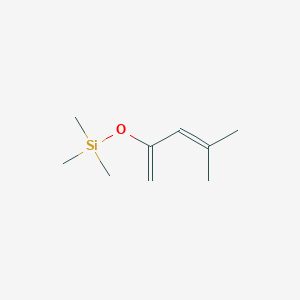
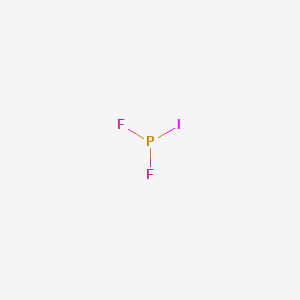
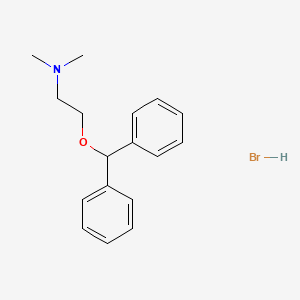
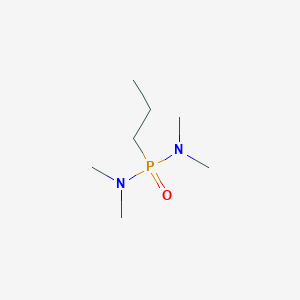




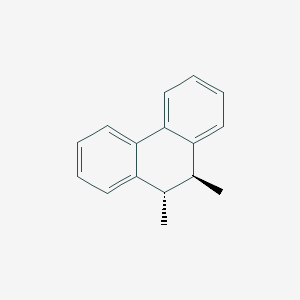
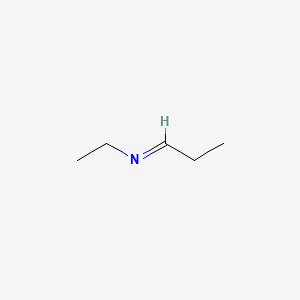
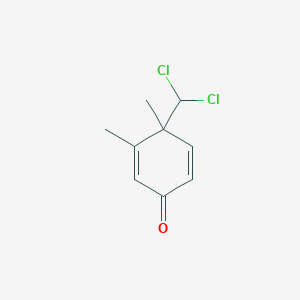
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
